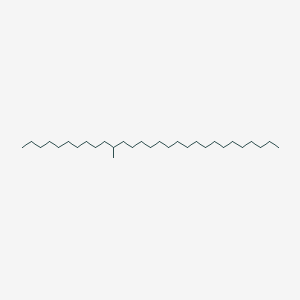

11-Methylnonacosane

Übersicht

Beschreibung

11-Methylnonacosane: is a long-chain hydrocarbon with the molecular formula C30H62 . It is a branched alkane, specifically a methyl-branched nonacosane, where a methyl group is attached to the eleventh carbon atom of the nonacosane chain. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication among various species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylnonacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form the desired hydrocarbon. For example, 1-bromodecane can be coupled with 1-bromononacosane in the presence of sodium to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis . These methods allow for the large-scale production of long-chain hydrocarbons, including branched alkanes like this compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 11-Methylnonacosane can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Reduction: Although already a saturated hydrocarbon, any unsaturated precursors can be reduced to form this compound.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) followed by nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 11-methylnonacosanol, 11-methylnonacosanone, or 11-methylnonacosanoic acid.

Reduction: Formation of this compound from unsaturated precursors.

Substitution: Formation of halogenated derivatives and subsequent substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry: 11-Methylnonacosane is used as a model compound in studies of hydrocarbon behavior and properties. It is also used in the synthesis of other complex organic molecules.

Biology: In biological research, this compound is studied for its role in insect communication. It is a component of the cuticular hydrocarbons that insects use for recognition and signaling .

Medicine: While not directly used in medicine, understanding the chemical communication in insects can lead to the development of pest control methods that are more environmentally friendly.

Industry: In the industrial sector, this compound can be used as a reference standard in analytical chemistry, particularly in gas chromatography .

Wirkmechanismus

Mechanism of Action: 11-Methylnonacosane exerts its effects primarily through its role as a semiochemical in insects. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as aggregation, mating, or alarm. The molecular targets are typically olfactory receptors that are highly sensitive to specific hydrocarbon structures .

Vergleich Mit ähnlichen Verbindungen

- 9-Methylnonacosane

- 13-Methylnonacosane

- 11-Methylheptacosane

- 11-Methylhentriacontane

Comparison: 11-Methylnonacosane is unique due to the position of the methyl group on the eleventh carbon atom. This specific branching can influence its physical properties, such as melting point and volatility, as well as its biological activity. Compared to other methyl-branched alkanes, this compound may have different interaction patterns with insect receptors, making it a distinct component in chemical communication .

Biologische Aktivität

11-Methylnonacosane (C30H62) is a long-chain hydrocarbon that has garnered attention in various fields of research, particularly in biology and chemistry. This article delves into its biological activity, focusing on its role in insect communication, potential applications in pest control, and its chemical properties.

Overview of this compound

This compound is a branched alkane that serves as a model compound in studies related to hydrocarbon behavior and properties. It is primarily studied for its role as a semiochemical in insects, where it contributes to cuticular hydrocarbons that are crucial for recognition and signaling among species.

Biological Role

Insect Communication

The primary biological activity of this compound lies in its function as a semiochemical. Insects utilize cuticular hydrocarbons for various communication purposes, including:

- Recognition : It helps insects identify members of their own species.

- Mating Signals : It plays a role in attracting mates through pheromonal signaling.

- Alarm Signals : Certain hydrocarbons can signal danger to other members of the species.

Research indicates that this compound interacts with specific olfactory receptors on the antennae of insects, triggering behavioral responses such as aggregation or alarm behaviors.

This compound can undergo several chemical reactions, which are relevant for both synthetic applications and understanding its biological interactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms alcohols, ketones, or carboxylic acids depending on conditions | KMnO4, H2CrO4 |

| Reduction | Converts unsaturated precursors to this compound | H2 with palladium/platinum catalyst |

| Substitution | Halogenation followed by nucleophilic substitution | Cl2, Br2 |

The unique structure of this compound affects its physical properties such as melting point and volatility, which in turn influences its biological activity compared to other similar compounds like 9-Methylnonacosane and 13-Methylnonacosane.

Insect Behavior Studies

A notable study investigated the effects of various cuticular hydrocarbons on the behavior of ants. The presence of this compound was found to significantly influence aggregation behavior among certain ant species. The study highlighted how variations in hydrocarbon profiles affect social interactions within insect colonies .

Potential Applications in Pest Control

Understanding the role of this compound in insect communication may lead to the development of environmentally friendly pest control methods. By manipulating these hydrocarbons, researchers aim to disrupt mating or alarm signals among pest populations, potentially reducing their numbers without harmful chemicals .

Eigenschaften

IUPAC Name |

11-methylnonacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-30(3)28-26-24-22-13-11-9-7-5-2/h30H,4-29H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIBKZOPCSLBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334970 | |

| Record name | 11-Methylnonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7371-99-5 | |

| Record name | 11-Methylnonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.